![molecular formula C16H18Cl3N3OS B2838514 (2,5-Dichlorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1216797-23-7](/img/structure/B2838514.png)
(2,5-Dichlorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(2,5-Dichlorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
is a chemical compound. It contains a 4-methylthiazol-2-yl group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This group is known for its broad range of chemical and biological properties .
Scientific Research Applications
1. Molecular Interaction and Pharmacophore Models
A study on a structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, demonstrated its potent and selective antagonism for the CB1 cannabinoid receptor. This research employed molecular orbital methods and comparative molecular field analysis (CoMFA) to establish pharmacophore models for CB1 receptor ligands (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
2. Antimicrobial Activity
A compound related to the query, synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, exhibited variable and modest antimicrobial activity against bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
3. Anticancer and Antituberculosis Studies
Research on derivatives of 1-(4-Chlorophenyl) cyclopropyl (piperazin-1-yl) methanone showed significant in vitro anticancer and antituberculosis activities. This suggests the therapeutic potential of such compounds in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
4. Synthesis and Biological Activity
A novel series of derivatives, including (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone, were synthesized and showed moderate to good antimicrobial activity. This research contributes to the development of new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
5. Thermal, Optical, and Structural Studies
The synthesized compound [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was characterized through various spectroscopic techniques and structural studies, revealing its stability and potential applications in material science (Karthik et al., 2021).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole and thiazole scaffolds, which are present in this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole and thiazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and thiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
It’s worth noting that the incorporation of a piperazine ring into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Given the diverse biological activities associated with indole and thiazole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3OS.ClH/c1-11-10-23-15(19-11)9-20-4-6-21(7-5-20)16(22)13-8-12(17)2-3-14(13)18;/h2-3,8,10H,4-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAPBZFRYUCZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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